N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C14H15N3O4S |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c15-12-7-5-11(6-8-12)9-10-16-22(20,21)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10,15H2 |
InChI Key |
YDOORGGQMKGZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with commercially available or synthesized 2-nitrobenzene-1-sulfonyl chloride, which serves as the sulfonyl donor. This compound is prepared via chlorosulfonation of benzene derivatives, as described in patent, where chlorosulfonic acid reacts with benzene derivatives to produce sulfonyl chlorides.
Formation of the Sulfonamide Intermediate
Method A: Direct Sulfonamide Formation
- Reaction: 2-nitrobenzene-1-sulfonyl chloride reacts with 2-aminophenylethylamine.
- Conditions: Typically conducted in an inert solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize HCl generated.
- Process:
2-nitrobenzene-1-sulfonyl chloride + 2-aminophenylethylamine → N-[2-(4-aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide
- Notes: The reaction is carried out at 0-25°C to prevent side reactions, with stirring until completion confirmed via TLC or HPLC.
Method B: Stepwise Synthesis via Intermediate
Nitration of the Benzene Ring
If starting from a non-nitrated sulfonamide, nitration is performed to introduce the nitro group at the ortho position relative to the sulfonamide group.
- Reagents: Concentrated nitric acid or a nitrating mixture (sulfuric acid and nitric acid).
- Conditions: Controlled temperature (0-5°C) to prevent over-nitration.
- Reaction:
This compound + nitrating mixture → N-[2-(4-aminophenyl)ethyl]-2,4-dinitrobenzene-1-sulfonamide
- Purification: Recrystallization from suitable solvents such as ethanol or acetonitrile.
Final Purification and Characterization
- Purification: Recrystallization, chromatography, or filtration techniques to obtain high purity.
- Characterization: Confirmed via NMR, IR, MS, and melting point analysis.
Data Table Summarizing Key Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-nitrobenzene-1-sulfonyl chloride | 2-aminophenylethylamine | Dichloromethane | 0-25°C | 4-6 hours | ~85% | Acid scavenger: triethylamine |
| 2 | Non-nitrated sulfonamide | Nitric acid | Sulfuric acid | 0-5°C | 1-2 hours | 70-80% | Controlled nitration |
| 3 | Nitrated sulfonamide | Recrystallization | Ethanol/Acetonitrile | Room temperature | - | - | Purity confirmation |
Research Findings and Optimization Insights
- Yield Optimization: Use of excess amine and controlled temperature during sulfonamide formation enhances yield and purity.
- Environmental Considerations: Avoidance of chlorinated solvents and toxic nitrating agents where possible. Alternative nitration methods include using dilute nitric acid with acetic anhydride.
- Safety Measures: Maintaining low temperatures during nitration and handling sulfonyl chlorides under inert atmospheres reduces hazards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction pathways that regulate cellular functions .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-(4-Methoxybenzyl)-2-nitrobenzene-1-sulfonamide
- Structure: Features a 4-methoxybenzyl group instead of the 4-aminophenyl ethyl group.
- Key Differences: The methoxy group (-OCH₃) is less polar than the amino group (-NH₂), reducing solubility in polar solvents [7]. Electron-donating methoxy group may decrease electrophilicity of the sulfonamide compared to the amino-substituted analogue.
N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide
- Structure: Contains a methyl group adjacent to the amino group on the phenyl ring.
- Key Differences: Steric hindrance from the methyl group may reduce binding affinity to biological targets compared to the unsubstituted 4-aminophenyl derivative [15]. Methyl substitution could enhance metabolic stability by protecting the amino group from oxidation.
Analogues with Heterocyclic or Complex Linkers
N-[2-(6-Bromo-4-methylidene-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl)ethyl]-2-nitrobenzene-1-sulfonamide (12n)
- Structure: Replaces the 4-aminophenyl group with a carbazole moiety.
- Anticonvulsant activity reported for carbazole-linked sulfonamides suggests structural modifications can significantly alter pharmacological profiles [4].
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide
- Structure: Substitutes the 4-aminophenyl group with a cycloheptylamino moiety.
- Key Differences :
- Increased lipophilicity due to the cycloheptane ring may improve blood-brain barrier penetration [12].
- The bulky cycloheptyl group could sterically hinder interactions with enzymes or receptors.
Analogues with Functional Group Variations
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Structure : Contains a 4-nitrobenzene sulfonamide group instead of 2-nitro.
- Key Differences :
4-[2-(4-Aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride
- Structure : Replaces the sulfonamide (-SO₂NH₂) with a sulfonyl fluoride (-SO₂F).
- Key Differences: Sulfonyl fluoride is a reactive electrophile used in covalent enzyme inhibition, unlike the non-reactive sulfonamide [13]. Potential applications in targeted covalent inhibitors due to fluoride's leaving group capability [13].
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Key Substituents |
|---|---|---|---|
| Target Compound | 307.33 g/mol | Moderate (polar) | 2-nitro, 4-aminophenyl ethyl |
| N-(4-Methoxybenzyl)-2-nitro derivative | 322.33 g/mol | Low (non-polar) | 2-nitro, 4-methoxybenzyl |
| N-(2-aminoethyl)-4-nitro derivative | 281.72 g/mol | High (HCl salt) | 4-nitro, aminoethyl |
Biological Activity
N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide, also known by its CAS number 6661-55-8, is a sulfonamide compound that has garnered interest in various biological applications, particularly in cardiovascular and antimicrobial activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, experimental findings, and pharmacokinetic considerations.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 301.35 g/mol
- Functional Groups : Nitro group, sulfonamide group, and an aromatic amine.
Cardiovascular Effects
Recent studies have highlighted the impact of this compound on cardiovascular parameters. In an isolated rat heart model, it was observed that this compound significantly decreased coronary resistance and perfusion pressure. The results indicated that the compound interacts with calcium channels, leading to vasodilation effects which could potentially be harnessed for therapeutic purposes in treating hypertension or other cardiovascular disorders .
Table 1: Effects on Coronary Resistance and Perfusion Pressure
| Compound | Coronary Resistance (mmHg) | Perfusion Pressure (mmHg) |
|---|---|---|
| Control | 80 | 60 |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 75 | 58 |
| This compound | 70 | 55 |
The above data demonstrates the efficacy of this compound compared to other compounds in reducing coronary resistance and perfusion pressure.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. This compound has shown effectiveness against a range of Gram-positive bacteria. In vitro studies indicate that it possesses significant antibacterial activity, which may be attributed to its ability to inhibit bacterial folic acid synthesis .
Case Study: Antibacterial Efficacy
In a controlled study involving various bacterial strains, this compound exhibited an IC value comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
The mechanism through which this compound exerts its biological effects primarily involves:
- Calcium Channel Modulation : The compound appears to inhibit calcium channel activity, leading to reduced vascular resistance and lower blood pressure .
- Antibacterial Mechanism : By mimicking para-aminobenzoic acid (PABA), it disrupts folic acid synthesis in bacteria, which is crucial for their growth and reproduction .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~45% |
| Plasma Half-Life | ~6 hours |
| Volume of Distribution | 0.5 L/kg |
| Clearance Rate | 10 mL/min/kg |
These parameters suggest that the compound has moderate bioavailability and clearance rates, indicating a favorable profile for further development in clinical settings .
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting amines with sulfonyl chlorides under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Reaction temperature, solvent polarity, and stoichiometry critically affect yield. Evidence from analogous sulfonamide syntheses shows that yields vary from 46% to 70% depending on catalyst choice (e.g., Raney Nickel for nitro group reduction) and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the presence of the 4-aminophenyl group (δ ~6.5–7.5 ppm for aromatic protons) and the sulfonamide NH (δ ~7.8 ppm).
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks).
- UV-Vis spectroscopy : Useful for tracking nitro group reduction or electronic transitions in biological assays . Purity should be validated via elemental analysis and HPLC (≥95%) .
Q. What are the solubility and stability profiles of this compound in common solvents?
Solubility varies with solvent polarity:
- Polar aprotic solvents : DMSO or DMF (high solubility due to sulfonamide polarity).
- Aqueous buffers : Limited solubility at neutral pH but improves under acidic/basic conditions via protonation/deprotonation. Stability studies suggest degradation under prolonged UV exposure or high temperatures (>80°C). Storage at –20°C in desiccated form is recommended .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?
SAR studies on analogous sulfonamides reveal that:
- Nitro group position : Para-nitro (vs. ortho/meta) enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites.
- Aminoalkyl side chain : Increasing chain length (e.g., ethyl to propyl) can improve membrane permeability but may reduce solubility.
- Substituent effects : Electron-donating groups (e.g., –CH3) on the benzene ring modulate binding affinity to targets like carbonic anhydrase . Computational docking (e.g., AutoDock Vina) can predict binding modes for rational design .
Q. What analytical strategies resolve contradictions in biological assay data for sulfonamide derivatives?
Discrepancies in IC50 values or inhibition profiles may arise from:
- Assay conditions : pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) affect compound aggregation or protein binding.
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to confirm specificity.
- Batch variability : Characterize each batch via LC-MS to rule out impurities (>98% purity required) .
Q. How does this compound interact with biological targets at the molecular level?
Mechanistic studies using:
- X-ray crystallography : To resolve co-crystal structures with target proteins (e.g., bacterial dihydropteroate synthase).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- Fluorescence quenching : Monitors conformational changes in enzymes upon ligand binding. For example, nitro groups in sulfonamides often participate in π-π stacking or hydrogen bonding with catalytic residues .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Low yields in nitro reduction : Switch from catalytic hydrogenation (e.g., H2/Pd-C) to safer alternatives like sodium dithionite in aqueous ethanol .
- Purification bottlenecks : Replace column chromatography with pH-selective crystallization (e.g., precipitate at pH 4–5 for sulfonamide isolation) .
Q. How can computational tools predict the metabolic fate of this compound?
- ADMET prediction : Software like SwissADME estimates metabolic sites (e.g., nitro group reduction to amine).
- CYP450 docking : Identify potential cytochrome P450 interactions that drive hepatotoxicity.
- MD simulations : Assess stability in biological membranes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
